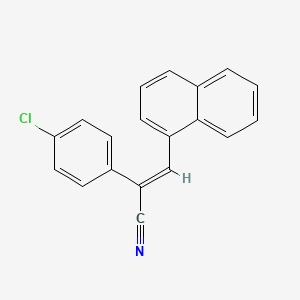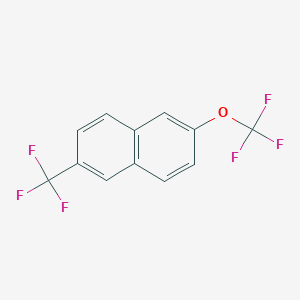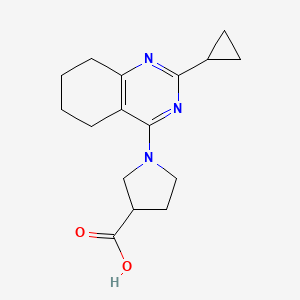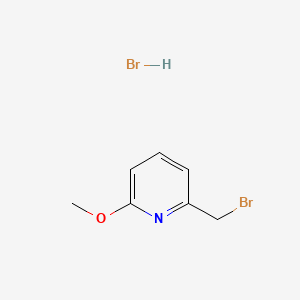
2,7-Dichloro-4-methylquinoline-6-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,7-Dichloro-4-methylquinoline-6-sulfonamide is a chemical compound with a molecular formula of C10H8Cl2N2O2S It is a derivative of quinoline, a heterocyclic aromatic organic compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dichloro-4-methylquinoline-6-sulfonamide typically involves the chlorination of 4-methylquinoline followed by sulfonation. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and sulfonating agents like sulfur trioxide or chlorosulfonic acid. The reactions are usually carried out under controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination and sulfonation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of high-purity starting materials and advanced purification techniques ensures the final product meets the required standards for pharmaceutical and research applications.
化学反应分析
Types of Reactions
2,7-Dichloro-4-methylquinoline-6-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoline-6-sulfonic acid derivatives.
Reduction: Formation of 4-methylquinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
科学研究应用
2,7-Dichloro-4-methylquinoline-6-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its structural similarity to other bioactive quinoline derivatives.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2,7-Dichloro-4-methylquinoline-6-sulfonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or interfere with cellular processes. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid, a substrate for bacterial enzymes, leading to the inhibition of folic acid synthesis in bacteria. This mechanism is similar to that of other sulfonamide antibiotics.
相似化合物的比较
2,7-Dichloro-4-methylquinoline-6-sulfonamide can be compared with other quinoline derivatives such as:
4,6,7-Substituted quinazoline derivatives: Known for their antiproliferative activities against cancer cells.
Chloroquine: An antimalarial drug with a similar quinoline structure.
Sulfanilamide: A sulfonamide antibiotic with a similar mechanism of action.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.
属性
分子式 |
C10H8Cl2N2O2S |
|---|---|
分子量 |
291.15 g/mol |
IUPAC 名称 |
2,7-dichloro-4-methylquinoline-6-sulfonamide |
InChI |
InChI=1S/C10H8Cl2N2O2S/c1-5-2-10(12)14-8-4-7(11)9(3-6(5)8)17(13,15)16/h2-4H,1H3,(H2,13,15,16) |
InChI 键 |
GOPYRJVLNGOCBD-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC2=CC(=C(C=C12)S(=O)(=O)N)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![tert-Butyl 7-(aminomethyl)-2-ethyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B11840679.png)


![3,8-Dimethoxy-4-methylbenzo[g]quinoline-5,10-dione](/img/structure/B11840706.png)







